Piperidine, 2-ethyl-1-[4-ethynyl-3-(trifluoromethyl)phenyl]-
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Overview
Description
Piperidine, 2-ethyl-1-[4-ethynyl-3-(trifluoromethyl)phenyl]- is a complex organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 2-ethyl-1-[4-ethynyl-3-(trifluoromethyl)phenyl]- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Addition of the Ethynyl Group: The ethynyl group can be added through Sonogashira coupling reactions, which involve the use of palladium catalysts and copper co-catalysts.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 2-ethyl-1-[4-ethynyl-3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert certain functional groups within the compound to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Piperidine, 2-ethyl-1-[4-ethynyl-3-(trifluoromethyl)phenyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of agrochemicals, materials, and specialty chemicals.
Mechanism of Action
The mechanism of action of piperidine, 2-ethyl-1-[4-ethynyl-3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis and drug development.
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with potential anticancer and anti-inflammatory effects.
Matrine: Known for its antiproliferative and antimetastatic effects on cancer cells.
Berberine: Exhibits antimicrobial and anticancer activities.
Tetrandine: Used for its antiproliferative effects on various cancer types.
Uniqueness
Piperidine, 2-ethyl-1-[4-ethynyl-3-(trifluoromethyl)phenyl]- stands out due to the presence of the ethyl, ethynyl, and trifluoromethyl groups, which enhance its chemical stability and biological activity. These modifications make it a valuable compound for research and industrial applications, offering unique properties compared to other piperidine derivatives.
Properties
CAS No. |
1424857-16-8 |
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Molecular Formula |
C16H18F3N |
Molecular Weight |
281.32 g/mol |
IUPAC Name |
2-ethyl-1-[4-ethynyl-3-(trifluoromethyl)phenyl]piperidine |
InChI |
InChI=1S/C16H18F3N/c1-3-12-8-9-14(11-15(12)16(17,18)19)20-10-6-5-7-13(20)4-2/h1,8-9,11,13H,4-7,10H2,2H3 |
InChI Key |
LYQBYDBJKQJTPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C2=CC(=C(C=C2)C#C)C(F)(F)F |
Origin of Product |
United States |
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